molecular formula C5H2N2O2S B2783286 5-Cyanothiazole-4-carboxylic acid CAS No. 1259077-53-6

5-Cyanothiazole-4-carboxylic acid

Cat. No.: B2783286
CAS No.: 1259077-53-6
M. Wt: 154.14
InChI Key: UUYDXTUTYSWQRW-UHFFFAOYSA-N
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Description

5-Cyanothiazole-4-carboxylic acid: is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, followed by oxidation to introduce the cyano group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry: 5-Cyanothiazole-4-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for the construction of more complex molecules, which can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Biology: In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. Their ability to modulate biological targets such as enzymes or receptors makes them candidates for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring stability and reactivity under various conditions.

Mechanism of Action

The mechanism of action of 5-Cyanothiazole-4-carboxylic acid and its derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity. For example, the cyano group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

    2-Aminothiazole-4-carboxylic acid: This compound shares the thiazole ring structure but has an amino group instead of a cyano group. It is also used in medicinal chemistry and organic synthesis.

    Thiazole-4-carboxylic acid: Lacks the cyano group but retains the carboxylic acid functionality. It is used as a precursor in the synthesis of various heterocyclic compounds.

    5-Methylthiazole-4-carboxylic acid: Similar structure with a methyl group instead of a cyano group. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 5-Cyanothiazole-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate for the synthesis of a wide range of compounds

Properties

IUPAC Name

5-cyano-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-3-4(5(8)9)7-2-10-3/h2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYDXTUTYSWQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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